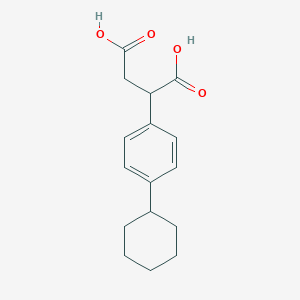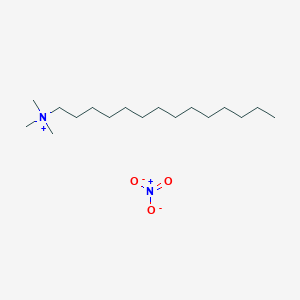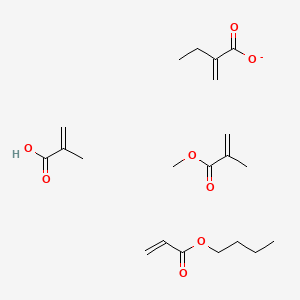
Butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are organic compounds that belong to the class of esters and carboxylic acids. These compounds are known for their applications in various industrial processes, including polymer production and as intermediates in organic synthesis. Their unique chemical structures allow them to participate in a variety of chemical reactions, making them valuable in both research and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of these compounds typically involves esterification reactions. For example, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols.
Substitution: They can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and plasticizers
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, in polymerization reactions, these compounds act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The ester and carboxylic acid groups in these compounds can also participate in hydrogen bonding and other intermolecular interactions, influencing their reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl acrylate
- Methyl methacrylate
- Ethyl acrylate
- 2-Ethylhexyl acrylate
Uniqueness
Compared to similar compounds, butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid exhibit unique reactivity due to the presence of both ester and carboxylic acid functional groups. This dual functionality allows them to participate in a broader range of chemical reactions, making them versatile intermediates in organic synthesis .
Propriétés
Numéro CAS |
25035-88-5 |
|---|---|
Formule moléculaire |
C21H33O8- |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.2C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6)/p-1 |
Clé InChI |
FJTOZQYSXWWTGY-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(=O)C=C.CCC(=C)C(=O)[O-].CC(=C)C(=O)O.CC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


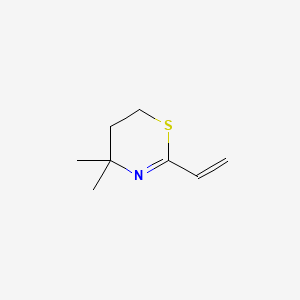

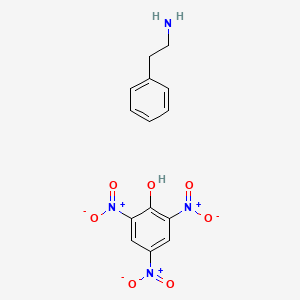
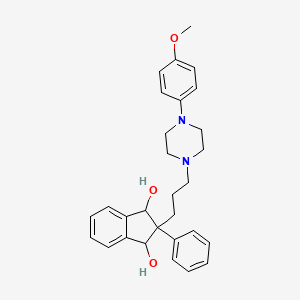
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
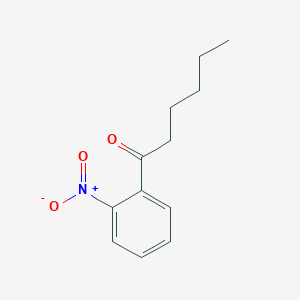
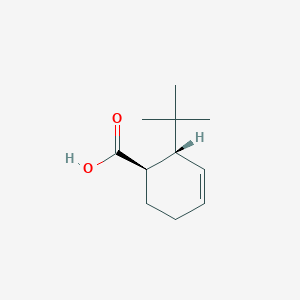
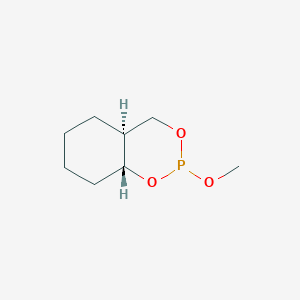
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)


